

Isotopic Purity of Commercially Available Fmoc-L-Valine-d8: A Technical Guide

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Compound of Interest		
Compound Name:	Fmoc-L-Val-OH-d8	
Cat. No.:	B15543323	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of commercially available N- α -(9-Fluorenylmethoxycarbonyl)-L-valine-d8 (**Fmoc-L-Val-OH-d8**), a deuterated amino acid crucial for various applications in proteomics, structural biology, and drug development. This document summarizes the available data on its isotopic enrichment, details the standard experimental protocols for its determination, and presents a logical workflow for quality assessment.

Quantitative Data Summary

The isotopic purity of a deuterated compound is a critical parameter, indicating the percentage of molecules in which the specified hydrogen atoms have been replaced by deuterium. For **Fmoc-L-Val-OH-d8**, the industry standard for isotopic enrichment is consistently high across major suppliers. The following table summarizes the quantitative data for commercially available **Fmoc-L-Val-OH-d8**.



Supplier	Product Number	Stated Isotopic Purity	Chemical Purity
Sigma-Aldrich	616087	98 atom % D[1]	≥99% (CP)[1]
Cambridge Isotope Laboratories, Inc.	DLM-7784-PK	98%	≥98%[2][3]
Anaspec	AS-61837	Not explicitly stated	Not explicitly stated
Alfa Chemistry	ACMA00051147	Not explicitly stated	≥99% (CP)

Experimental Protocols for Isotopic Purity Determination

While specific internal protocols from commercial suppliers are not publicly available, the determination of isotopic purity for deuterated compounds like **Fmoc-L-Val-OH-d8** relies on well-established analytical techniques. The two primary methods are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) Protocol

High-resolution mass spectrometry (HR-MS) is a powerful technique to determine the isotopic enrichment of a labeled compound by analyzing its isotopic distribution.

Objective: To quantify the percentage of **Fmoc-L-Val-OH-d8** molecules that are fully deuterated (M+8) and to identify the distribution of partially deuterated species.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of Fmoc-L-Val-OH-d8 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
 - Prepare a dilute working solution (e.g., 1 μg/mL) from the stock solution using the same solvent.



Instrumentation:

 A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

Data Acquisition:

- Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
- Acquire the full scan mass spectrum in the appropriate mass range to observe the
 molecular ion cluster of Fmoc-L-Val-OH-d8 (expected monoisotopic mass of the
 unlabeled compound is ~339.15 g/mol; the d8-labeled compound is ~347.20 g/mol).
- Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.

• Data Analysis:

- Identify the isotopic cluster of the molecular ion [M+H]+ or other relevant adducts.
- Measure the intensity of the peaks corresponding to the unlabeled (M), partially deuterated (M+1 to M+7), and fully deuterated (M+8) species.
- The isotopic purity (atom % D) is calculated based on the relative intensities of these peaks, often using software that can model and compare theoretical and observed isotopic distributions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides information on the location and extent of deuteration. While ¹H NMR can be used to observe the disappearance of signals, ²H NMR directly detects the deuterium nuclei.

Objective: To confirm the positions of deuteration and to estimate the isotopic enrichment by comparing the integrals of residual proton signals with a known internal standard.



Methodology:

Sample Preparation:

- Dissolve a precisely weighed amount of Fmoc-L-Val-OH-d8 in a deuterated solvent (e.g., DMSO-d6 or CDCl₃).
- Add a known amount of a suitable internal standard with a resonance in a clear region of the spectrum.

Instrumentation:

 A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for optimal resolution and sensitivity.

Data Acquisition:

- Acquire a quantitative ¹H NMR spectrum.
- Ensure a sufficient relaxation delay between scans to allow for full relaxation of all protons for accurate integration.

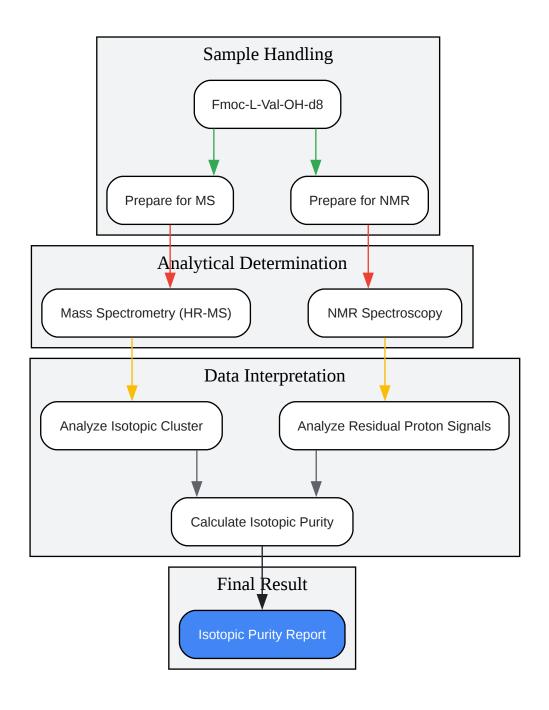
Data Analysis:

- Identify the proton signals corresponding to the valine moiety in any unlabeled or partially labeled compound. For Fmoc-L-Val-OH-d8, the signals for the α-proton, β-proton, and γmethyl protons would be expected to be significantly reduced or absent.
- Integrate the residual proton signals and the signal of the internal standard.
- Calculate the amount of non-deuterated or partially deuterated species relative to the total amount of the compound, which allows for the determination of the isotopic purity.

Visualizing the Workflow and Key Relationships

The following diagrams illustrate the general workflow for determining the isotopic purity of **Fmoc-L-Val-OH-d8** and the relationship between the key analytical techniques.

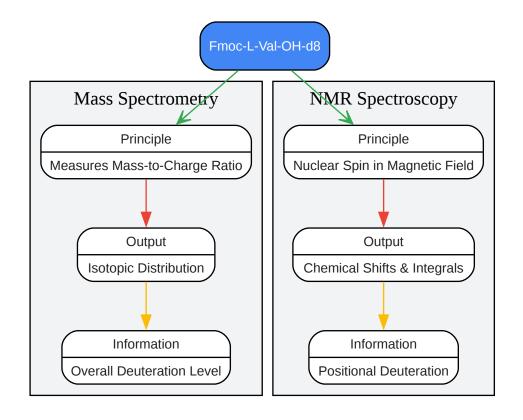




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Caption: Workflow for Isotopic Purity Determination.





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Caption: Key Analytical Techniques and Their Outputs.

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